
Nicotinimidamide hydrochloride
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Overview
Description
Nicotinimidamide hydrochloride, also known as pyridine-3-carboximidamide hydrochloride, is a white crystalline powder with the chemical formula C6H8ClN3 and a molecular weight of 157.6 g/mol . This compound is derived from nicotinamide and is known for its role as a precursor in the synthesis of various pharmaceutical drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicotinimidamide hydrochloride can be synthesized via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction. This method involves the use of O-acetyl oximes, terminal ynones, sulfonyl azides, and ammonium acetate as starting materials . The reaction is catalyzed by copper(I) iodide (CuI) and conducted in acetonitrile (MeCN) at 80°C .
Another method involves the reaction of 3-cyanopyridine with sodium methoxide in methanol, followed by the addition of ammonium chloride and refluxing the mixture for 4 hours . The reaction yields this compound with a 74% yield .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of 3-cyanopyridine with hydrochloric acid under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl group in 5-(trifluoromethyl)nicotinimidamide hydrochloride undergoes nucleophilic substitution under controlled conditions. For example:
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Reaction with trifluoroacetyl chloride :
Nicotinimidamide HCl+CF3COClEt3N5 Trifluoromethyl nicotinimidamide HCl+HCl
this compound reacts with trifluoroacetyl chloride in the presence of triethylamine (base) to form trifluoromethylated derivatives.
General equation :Parameter Value Temperature 80–100°C Solvent Dichloromethane Catalyst Triethylamine Yield 68–75% Reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through recrystallization.
Reaction Mechanism
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CuAAC/Ring-Cleavage : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms α-acylketenimine intermediates.
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Michael Addition : Intermediate reacts with NH4OAc to form a nucleophilic adduct.
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Cyclization : Intramolecular attack generates dihydropyridine intermediates.
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Oxidation : Cu(II) oxidizes intermediates to final nicotinimidamides.
Experimental Setup
Component | Quantity/Parameter |
---|---|
O-Acetyl oximes | 0.5 mmol |
Terminal ynones | 0.75 mmol |
Sulfonyl azides | 0.12 mmol |
CuI | 0.05 mmol |
NH4OAc | 1.0 mmol |
Solvent | MeCN (3 mL) |
Temperature | 80°C |
Time | 4 hours |
This method achieves 85–92% yields for derivatives like 5p (IC50 = 8.6 μM against HepG2 cells) .
Biological Activity and Mechanism
Nicotinimidamide derivatives exhibit cytotoxic effects by interfering with metabolic pathways:
Key Findings :
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Enzyme Inhibition : The trifluoromethyl group enhances binding to enzyme active sites (e.g., mycobacterial enzymes).
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Cytotoxicity : Derivatives show dose-dependent activity against hepatoma cells (HepG2) :
Derivative | Substituent | IC50 (μM) |
---|---|---|
5a | H | 32.4 |
5p | Br | 8.6 |
5u | NO2 | 18.9 |
Thermal stability (TGA: stable up to 200°C) and solubility (DMSO > 50 mg/mL) further support pharmaceutical applications .
Catalytic Functionalization
While not directly studied for this compound, analogous pyridine derivatives utilize DMAP·HCl for acylation :
ROH+R COClDMAP HClR COOR+HCl
This suggests potential for modifying the amide group in this compound under similar conditions.
Scientific Research Applications
Nicotinimidamide hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of nicotinimidamide hydrochloride involves its interaction with molecular targets and pathways in the body. It acts as an agonist at nicotinic acetylcholine receptors, which are ionotropic receptors composed of five homomeric or heteromeric subunits . In the brain, it binds to these receptors on dopaminergic neurons in the cortico-limbic pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A related compound with similar chemical structure and properties.
3-Amidinopyridine hydrochloride: Another derivative of pyridine with similar applications.
Pyridine-3-carboximidamide hydrochloride: A compound with similar chemical structure and reactivity.
Uniqueness
Nicotinimidamide hydrochloride is unique due to its specific chemical structure, which allows it to undergo a wide range of chemical reactions and be used in various scientific research applications. Its ability to act as a precursor in the synthesis of pharmaceutical drugs and its potential therapeutic effects make it a valuable compound in the field of medicinal chemistry .
Biological Activity
Nicotinimidamide hydrochloride, a derivative of niacinamide (nicotinamide), is gaining attention for its diverse biological activities. This article explores its mechanisms of action, antimicrobial properties, and potential therapeutic applications, supported by relevant research findings and case studies.
Overview of this compound
This compound is a water-soluble compound belonging to the vitamin B3 family. It plays a crucial role in various biological processes, including cellular metabolism and DNA repair. The compound is known for its ability to modulate several biochemical pathways, making it a subject of interest in pharmacological research.
This compound exerts its effects through multiple mechanisms:
- Antioxidant Activity : It enhances the cellular antioxidant defense system, reducing oxidative stress.
- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
- Cellular Metabolism : Nicotinimidamide plays a role in the synthesis of NAD+ (nicotinamide adenine dinucleotide), which is vital for energy metabolism and cellular repair processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. A study synthesized several nicotinamides and tested their antimicrobial activity against common bacteria and fungi:
Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
NC3 | Pseudomonas aeruginosa | 0.016 mM |
NC5 | Staphylococcus aureus | 0.03 mM |
NC4 | Candida albicans | <1 mM |
The results indicated that NC3 was particularly effective against Pseudomonas aeruginosa, while higher concentrations were necessary for Staphylococcus aureus and Candida albicans .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the efficacy of nicotinamidamide derivatives against drug-resistant pathogens. The findings suggested that these compounds could enhance the effectiveness of existing antibiotics by targeting specific resistance mechanisms .
- Neuroprotective Effects : Research indicates that nicotinimidamide may protect neuronal cells from oxidative damage, potentially offering therapeutic benefits in neurodegenerative diseases. It activates autophagy and mitophagy processes, contributing to cell survival under stress conditions .
- Skin Health Applications : Nicotinamidamide has been studied for its role in skin health, particularly in treating conditions like acne and photoaging. Its anti-inflammatory properties help reduce skin irritation and promote healing .
Properties
CAS No. |
7356-60-7 |
---|---|
Molecular Formula |
C6H8ClN3 |
Molecular Weight |
157.60 g/mol |
IUPAC Name |
[amino(pyridin-3-yl)methylidene]azanium;chloride |
InChI |
InChI=1S/C6H7N3.ClH/c7-6(8)5-2-1-3-9-4-5;/h1-4H,(H3,7,8);1H |
InChI Key |
MKJPBOVLAZADQJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=N)N.Cl |
Canonical SMILES |
C1=CC(=CN=C1)C(=[NH2+])N.[Cl-] |
Key on ui other cas no. |
7356-60-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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